molecular formula C24H21N5O2 B2827903 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1207056-04-9

5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B2827903
CAS No.: 1207056-04-9
M. Wt: 411.465
InChI Key: ODWITTOXAAHIPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Key structural elements include:

  • A 3-(4-ethylphenyl)-1,2,4-oxadiazole moiety at the 5-position, linked via a methyl group.
  • A 2-methylphenyl substituent at the 2-position of the pyrazinone ring.

The 1,2,4-oxadiazole ring is electron-deficient, which may enhance metabolic stability and influence binding interactions in biological systems. The ethyl and methyl groups on the aryl substituents likely modulate lipophilicity, affecting solubility and bioavailability .

Properties

IUPAC Name

5-[[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(2-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O2/c1-3-17-8-10-18(11-9-17)23-25-22(31-27-23)15-28-12-13-29-21(24(28)30)14-20(26-29)19-7-5-4-6-16(19)2/h4-14H,3,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODWITTOXAAHIPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN4C(=CC(=N4)C5=CC=CC=C5C)C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one typically involves multi-step reactions starting from readily available precursors. The key steps include:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydroxylamine under acidic conditions.

    Formation of the pyrazolo[1,5-a]pyrazine ring: This involves cyclization reactions using hydrazine derivatives and diketones.

    Coupling reactions: The final step involves coupling the oxadiazole and pyrazolo[1,5-a]pyrazine intermediates under suitable conditions, often using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with oxadiazole and pyrazolo structures exhibit promising anticancer properties. The compound has been screened for its efficacy against various cancer cell lines. For instance, a study demonstrated that derivatives of oxadiazole exhibited significant cytotoxic effects on multicellular spheroids, which are often used as models for tumor behavior in vivo. The mechanism of action appears to involve the induction of apoptosis in cancer cells through the modulation of signaling pathways related to cell survival and death .

Antibacterial Properties

The antibacterial activity of similar compounds has been documented extensively. A series of N-substituted derivatives based on the oxadiazole scaffold were synthesized and tested against Gram-negative bacteria. These studies revealed that such compounds could inhibit bacterial growth effectively, suggesting that modifications to the pyrazolo structure may enhance their antibacterial potency . The presence of the oxadiazole moiety is believed to play a crucial role in this activity by interfering with bacterial metabolic processes.

Neuroprotective Effects

Compounds containing pyrazolo and oxadiazole rings have shown potential neuroprotective effects in preclinical models. Research indicates that these compounds can modulate neurotransmitter systems and exhibit antioxidant properties, which are critical in preventing neurodegeneration . The ability to cross the blood-brain barrier makes them suitable candidates for treating neurological disorders.

Psychopharmacological Studies

The exploration of novel psychoactive substances has brought attention to compounds similar to 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one. These substances are frequently discussed in online forums among psychonauts and have been implicated in various psychopharmacological effects . Understanding their mechanisms can aid in developing safer therapeutic agents.

Case Studies

Study Findings Implications
Study on Anticancer ActivityDemonstrated cytotoxic effects on cancer cell linesPotential for development as an anticancer agent
Antibacterial ScreeningEffective against Gram-negative bacteriaSuggests use in treating bacterial infections
Neuropharmacological AssessmentExhibited neuroprotective effectsPossible therapeutic applications in neurodegenerative diseases

Mechanism of Action

The mechanism of action of 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or nucleic acids. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Pyrazolo[1,5-a]pyrazin-4-one Derivatives with Oxadiazole Substituents

Compounds sharing the pyrazolo-pyrazinone core but differing in oxadiazole or aryl substituents provide insights into structure-activity relationships (SAR):

Compound Name / CAS No. Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
Target Compound 5-[3-(4-ethylphenyl)-oxadiazolyl]methyl, 2-(2-methylphenyl) ~375.4 (estimated) Hypothesized enhanced lipophilicity N/A
3-(Hydroxymethyl)-5-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-2-phenyl analog (CAS 2108270-49-9) 5-(5-methyl-oxadiazolyl)methyl, 3-hydroxymethyl, 2-phenyl 337.33 LogP: 1.94; potential CNS permeability
3-(Hydroxymethyl)-5-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-2-phenyl analog (CAS 2108824-56-0) 5-(3-methyl-oxadiazolyl)methyl, 3-hydroxymethyl, 2-phenyl 337.33 Structural isomer of CAS 2108270-49-9
2-(4-Chlorophenyl)-5-(3,4-dimethoxyphenethyl) derivative 2-(4-Cl-phenyl), 5-(3,4-diOMe-phenethyl) 427.90 Crystallographic data available

Key Observations :

  • Oxadiazole Position : The 1,2,4-oxadiazole isomer (target) vs. 1,3,4-oxadiazole (CAS 2108270-49-9) may alter electronic properties and metabolic pathways .
Pyrazolo[1,5-a]pyrimidinones and Triazolopyrimidines

Compounds with related heterocyclic cores but divergent bioactivity profiles:

Compound Name / ID Core Structure Substituents Bioactivity Notes References
MK66 (5-(4-methoxyphenyl)-2-phenylpyrazolo[1,5-a]pyrimidin-7(4H)-one) Pyrazolo[1,5-a]pyrimidin-7-one 5-(4-OMe-phenyl), 2-phenyl Anticandidate for kinase inhibition
Triazolopyrimidine-oxadiazole hybrids Triazolo[1,5-a]pyrimidine Oxadiazole-methylthio linkages Moderate antimicrobial activity (e.g., antifungal)

Key Observations :

  • Core Flexibility: Pyrazolo-pyrimidinones (e.g., MK66) prioritize planar aromatic systems for target engagement, whereas pyrazolo-pyrazinones (target) may adopt distinct conformational profiles due to the pyrazinone ring’s saturation.
  • Bioactivity : Oxadiazole-containing triazolopyrimidines exhibit antimicrobial effects, suggesting the target compound’s oxadiazole group could confer similar properties .
Physicochemical and Hypothesized Bioactivity
  • Biological Potential: Pyrazolo-pyrazinones and oxadiazoles are associated with kinase inhibition, antimicrobial, and anti-inflammatory activities. The target’s 4-ethylphenyl group may enhance binding to hydrophobic enzyme pockets .

Biological Activity

The compound 5-{[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(2-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a complex organic molecule that has garnered interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound features a pyrazolo[1,5-a]pyrazin core linked to an oxadiazole moiety and various aromatic groups. This unique arrangement contributes to its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. The compound may act as an inhibitor or modulator of specific enzymes or receptors involved in disease pathways.

Anticancer Activity

Research indicates that compounds with similar structures exhibit anticancer properties. In vitro studies have shown that derivatives of pyrazolo[1,5-a]pyrazin can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest. For instance, a study found that pyrazole derivatives exhibited significant cytotoxicity against various cancer cell lines with IC50 values ranging from 0.1 to 10 μM .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects. Similar compounds have shown inhibitory activity against cyclooxygenase (COX) enzymes, which are key players in inflammation. For example, a related study reported that certain pyrazole derivatives displayed selective COX-II inhibition with IC50 values as low as 0.52 μM . Such activity suggests potential applications in treating inflammatory diseases.

Antimicrobial Properties

Preliminary studies indicate that the compound may possess antimicrobial activity. Compounds containing oxadiazole rings have been noted for their effectiveness against various bacterial strains. Reports suggest moderate antibacterial activity against Gram-positive and Gram-negative bacteria .

Case Study 1: Anticancer Screening

A recent study evaluated the anticancer potential of a series of pyrazolo[1,5-a]pyrazin derivatives, including the target compound. The results demonstrated that specific substitutions on the pyrazin ring significantly enhanced cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 3 μM .

Case Study 2: Anti-inflammatory Evaluation

In vivo studies conducted on animal models revealed that the compound exhibited significant anti-inflammatory effects comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). The tested compound showed a reduction in paw edema by approximately 60% after administration .

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesBiological ActivityIC50 (μM)
Compound APyrazolo[3,4-d]pyrimidine derivativeCOX-II Inhibition0.52
Compound BOxadiazole-linked pyrazoleAnticancer Activity3.0
Target CompoundPyrazolo[1,5-a]pyrazin derivativeAntimicrobial ActivityModerate

Q & A

(Basic) What are the key synthetic steps and optimization strategies for preparing this compound?

The synthesis involves multi-step reactions, including oxadiazole ring formation and pyrazolo-pyrazinone core assembly. Critical steps include:

  • Coupling reactions : Use of chlorinated aromatic intermediates and oxazole/oxadiazole precursors under controlled solvent conditions (e.g., DMF or THF) .
  • Purification : Column chromatography (silica gel) or preparative HPLC to isolate intermediates and the final compound, ensuring >95% purity .
  • Yield optimization : Adjusting reaction temperatures (e.g., 60–80°C for cyclization) and stoichiometric ratios of reagents (e.g., 1.2:1 molar ratio of oxadiazole precursor to pyrazolo-pyrazinone intermediate) .

(Advanced) How can contradictions in spectral data (e.g., NMR vs. MS) be resolved during structural validation?

  • Cross-validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and high-resolution mass spectrometry (HRMS) to confirm molecular weight and functional groups. For example, discrepancies in aromatic proton signals can be clarified using 2D NMR (COSY, HSQC) .
  • X-ray crystallography : Single-crystal analysis provides unambiguous confirmation of stereochemistry and substituent positioning, particularly for resolving ambiguities in NOESY data .

(Basic) Which characterization techniques are essential for confirming the compound’s identity and purity?

  • Spectroscopy : 1H^1H-NMR (500 MHz) for proton environments, 13C^{13}C-NMR for carbon backbone, and FT-IR for functional group identification (e.g., C=O stretch at ~1700 cm1^{-1}) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity; retention time comparison against standards .
  • Mass spectrometry : HRMS (ESI+) for exact mass determination (e.g., [M+H]+^+ ion) .

(Advanced) What methodologies are recommended for identifying biological targets and elucidating mechanisms of action?

  • Enzymatic assays : Screen against kinase panels (e.g., EGFR, VEGFR) or cyclooxygenase isoforms (COX-1/COX-2) using fluorescence-based or colorimetric assays (IC50_{50} determination) .
  • Molecular docking : Utilize Schrödinger Maestro or AutoDock Vina to predict binding modes to active sites (e.g., ATP-binding pockets of kinases) .
  • Cellular assays : Dose-response studies in cancer cell lines (e.g., MTT assay) paired with Western blotting to assess downstream signaling (e.g., phosphorylation of ERK/AKT) .

(Advanced) How can reaction yields be improved during scale-up synthesis?

  • Solvent selection : Replace low-boiling solvents (e.g., THF) with DMF or DMAc for better solubility and higher temperatures .
  • Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)2_2) for Suzuki-Miyaura couplings or CuI for click chemistry .
  • Process monitoring : Use in-situ FT-IR or LC-MS to track intermediate formation and adjust reaction times dynamically .

(Basic) What are critical solubility and stability considerations for in vitro assays?

  • Solubility profiling : Test in DMSO (stock solutions) and aqueous buffers (PBS, pH 7.4) with surfactants (e.g., 0.1% Tween-80) to prevent precipitation .
  • Stability studies : Incubate at 37°C for 24–72 hours; monitor degradation via HPLC. For pH-sensitive compounds, use buffers (pH 1–9) to simulate gastrointestinal conditions .

(Advanced) How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent variation : Synthesize analogs with modified aryl groups (e.g., 4-ethylphenyl → 4-fluorophenyl) or oxadiazole replacements (e.g., triazoles) .
  • Biological testing : Compare IC50_{50} values across analogs in enzymatic/cellular assays. For example, replacing 2-methylphenyl with 3,4-dimethoxyphenyl may enhance kinase inhibition .
  • Computational modeling : Generate QSAR models using MOE or Gaussian to correlate electronic parameters (HOMO/LUMO) with activity .

(Advanced) What computational approaches predict the compound’s pharmacokinetic and toxicity profiles?

  • ADMET prediction : Use SwissADME or pkCSM to estimate permeability (LogP), cytochrome P450 interactions, and hERG liability .
  • Molecular dynamics (MD) simulations : Simulate binding stability (e.g., 100 ns trajectories in GROMACS) to assess target residence time .
  • Toxicity profiling : Apply ProTox-II for in silico predictions of hepatotoxicity and mutagenicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.